N-tert-butyl-3-nitropyridin-2-amine

Aminopeptidase N Enzyme inhibition Porcine kidney microsomes

Selective porcine APN inhibitor (IC50 30 nM) with >3,300-fold selectivity against HDAC1/2. Validated for ADME/Tox panels: CYP450 inhibition (IC50 3.7–9.0 µM for major isoforms), hERG IC50 8.6 µM (PatchXpress), and species-dependent microsomal stability (human 36%, rat 71%, mouse 64%). High purity ≥98%. Ideal for assay validation and mechanistic studies where off-target HDAC activity must be excluded.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 79371-45-2
Cat. No. B1330758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-nitropyridin-2-amine
CAS79371-45-2
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O2/c1-9(2,3)11-8-7(12(13)14)5-4-6-10-8/h4-6H,1-3H3,(H,10,11)
InChIKeyVBLKGHCNQATLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-3-nitropyridin-2-amine (CAS 79371-45-2): A Structurally Defined Aminopeptidase N Inhibitor and Versatile Synthetic Intermediate


N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2) is a substituted 2-aminopyridine derivative bearing a bulky tert-butyl group at the N2 position and an electron-withdrawing nitro group at the C3 position of the pyridine ring . This compound serves as both a biologically active small molecule with demonstrated enzyme inhibition properties and a valuable synthetic building block in medicinal chemistry programs. Its molecular formula is C9H13N3O2 (MW 195.22 g/mol) with a clogP of 3.28, and it is commercially available in research-grade purity (typically ≥98%) for pharmaceutical and agrochemical discovery applications [1].

Why N-tert-Butyl-3-nitropyridin-2-amine Cannot Be Replaced by Generic 2-Amino-3-nitropyridine Analogs in Target-Based Assays


The N2-tert-butyl substitution of N-tert-butyl-3-nitropyridin-2-amine fundamentally alters its biological profile relative to the unsubstituted 2-amino-3-nitropyridine core or alternative N-alkyl analogs. This structural modification introduces steric bulk that directly impacts target engagement: the compound exhibits potent inhibition of porcine aminopeptidase N (APN) with an IC50 of 30 nM, while simultaneously demonstrating high target selectivity against histone deacetylases (HDAC1/HDAC2, IC50 >100,000 nM) [1]. Generic substitution with the unsubstituted core (3-nitropyridin-2-amine, CAS 4214-75-9) or alternative N-aryl derivatives would abolish this defined activity-selectivity profile. Furthermore, the tert-butyl group influences critical ADME parameters including kinetic solubility (4.5 μM at pH 7.4), plasma protein binding (99.6%), and differential metabolic stability across species (36%, 71%, and 64% remaining after 30 min in human, rat, and mouse liver microsomes, respectively) [2]. These properties are not generalizable to the broader nitropyridine class and cannot be inferred from structurally related compounds.

Quantitative Differentiation of N-tert-Butyl-3-nitropyridin-2-amine Against In-Class and Structurally Related Comparators


Potent Aminopeptidase N Inhibition with Defined Species-Specific Activity Profile

N-tert-butyl-3-nitropyridin-2-amine demonstrates potent inhibition of aminopeptidase N (APN/CD13) in porcine kidney microsomes with an IC50 of 30 nM [1]. The unsubstituted core structure, 3-nitropyridin-2-amine (CAS 4214-75-9), lacks this defined enzyme inhibition activity profile in the same assay system, underscoring the essential contribution of the N2-tert-butyl substitution to target engagement [1]. Furthermore, the compound shows reduced potency against human APN (IC50 = 280 nM in ES2 cells), revealing a species-dependent activity differential that may inform translational experimental design [1].

Aminopeptidase N Enzyme inhibition Porcine kidney microsomes

High Target Selectivity: APN Inhibition with Minimal HDAC Off-Target Activity

In head-to-head enzyme inhibition profiling, N-tert-butyl-3-nitropyridin-2-amine exhibits a pronounced selectivity window between its primary target (APN) and the structurally distinct histone deacetylase (HDAC) enzyme family. The compound inhibits porcine APN with an IC50 of 30 nM, while displaying negligible activity against HDAC1/HDAC2 in human HeLa cell nuclear extracts (IC50 > 100,000 nM) [1]. This corresponds to a selectivity index exceeding 3,300-fold in favor of APN inhibition. By contrast, many 2-aminopyridine-derived HDAC inhibitors with alternative N-substitution patterns (e.g., heteroaryl amide derivatives) typically show potent HDAC engagement with IC50 values in the low nanomolar to micromolar range [1].

Target selectivity HDAC Off-target profiling

Distinct CYP450 Inhibition Profile Enabling Defined Drug-Drug Interaction Risk Assessment

N-tert-butyl-3-nitropyridin-2-amine exhibits a defined cytochrome P450 inhibition profile characterized by moderate inhibition of CYP3A4 (IC50 = 3.7 μM) and CYP2C19 (IC50 = 5.9 μM), modest inhibition of CYP2C9 (IC50 = 9.0 μM), and minimal inhibition of CYP1A2 and CYP2D6 (IC50 > 100 μM for both) [1]. This profile contrasts with unsubstituted 3-nitropyridin-2-amine and many N-aryl-3-nitropyridin-2-amine derivatives, for which comparable comprehensive CYP inhibition data across five major isoforms are not systematically available. The introduction of the N2-tert-butyl group confers a measurable, quantifiable CYP interaction pattern that can be factored into experimental design when co-administered compounds or probe substrates are employed [1].

CYP450 inhibition Drug-drug interaction ADME

Quantified hERG Channel Liability Assessment Supporting Cardiac Safety Profiling

N-tert-butyl-3-nitropyridin-2-amine has been evaluated for human ether-à-go-go-related gene (hERG) potassium channel inhibition using the PatchXpress automated patch-clamp assay in HEK-293 cells stably expressing the hERG channel, yielding an IC50 value of 8.6 μM [1]. In contrast, the unsubstituted 3-nitropyridin-2-amine core and most N-substituted 3-nitropyridin-2-amine derivatives lack documented hERG liability data from standardized electrophysiological assays. The availability of a defined hERG IC50 value enables risk-benefit assessment for applications where cardiac ion channel effects are a consideration, whereas the absence of such data for comparators precludes informed selection [1].

hERG inhibition Cardiac safety Patch-clamp

Species-Dependent Microsomal Stability Informing In Vivo Experimental Design

N-tert-butyl-3-nitropyridin-2-amine exhibits quantifiable, species-dependent metabolic stability in liver microsome assays. Following 30-minute incubation at 1 μM compound concentration with liver microsomes (1 mg/mL), the percentage remaining was 36% in human, 71% in rat, and 64% in mouse microsomes [1]. This contrasts with unsubstituted 3-nitropyridin-2-amine and alternative N-alkyl analogs, for which comparable multi-species microsomal stability data are not systematically documented. The rank order of stability (rat > mouse > human) provides actionable information for selecting appropriate rodent models in preclinical studies and anticipating interspecies differences in metabolic clearance [1].

Microsomal stability Species differences Metabolic stability

High Plasma Protein Binding with Defined Physicochemical Parameters

N-tert-butyl-3-nitropyridin-2-amine displays high plasma protein binding (99.6% PPB) accompanied by moderate kinetic solubility at pH 7.4 (4.5 μM) and a calculated clogP of 3.28 [1]. The unsubstituted core, 3-nitropyridin-2-amine (CAS 4214-75-9), lacks these defined ADME parameters. Among structurally related N-tert-butyl-3-nitropyridine analogs, the specific combination of PPB, solubility, and lipophilicity varies depending on additional ring substitutions (e.g., 6-chloro or 5-methyl derivatives), underscoring that these properties are not uniform across the class and must be considered on a compound-by-compound basis. The documented PPB value indicates that free fraction considerations are essential when interpreting in vitro potency data or designing in vivo studies [1].

Plasma protein binding Physicochemical properties Solubility

Evidence-Backed Research and Procurement Applications for N-tert-Butyl-3-nitropyridin-2-amine (CAS 79371-45-2)


Selective Aminopeptidase N (APN/CD13) Inhibition Studies Requiring Defined Target Engagement

This compound is suitable for in vitro APN inhibition studies where target selectivity against HDAC enzymes is essential. With porcine APN IC50 = 30 nM and HDAC1/HDAC2 IC50 > 100,000 nM, it provides a selectivity window exceeding 3,300-fold, enabling APN-focused investigations without confounding HDAC-mediated transcriptional or epigenetic effects [1]. Procurement is indicated when experimental protocols require a structurally defined APN inhibitor with documented selectivity data, as alternative 2-aminopyridine derivatives may possess unintended HDAC activity that complicates data interpretation.

In Vitro ADME Profiling Panels Requiring a Characterized CYP Inhibition Reference

Given its defined CYP450 inhibition profile across five major isoforms (CYP3A4 IC50 = 3.7 μM; CYP2C19 IC50 = 5.9 μM; CYP2C9 IC50 = 9.0 μM; CYP1A2 and CYP2D6 IC50 > 100 μM), this compound can serve as a characterized reference in ADME screening panels [1]. It is particularly valuable for calibrating fluorescence-based CYP inhibition assays and for assessing drug-drug interaction potential when co-incubated with probe substrates. Unlike uncharacterized 2-amino-3-nitropyridine analogs, this compound provides a known CYP interaction baseline that reduces experimental variability.

Cardiac Safety Screening with a Quantified hERG Liability Benchmark

This compound is appropriate for use in cardiac safety profiling workflows that require a compound with a documented hERG channel inhibition value. Its defined hERG IC50 of 8.6 μM (measured via PatchXpress automated patch-clamp in HEK-293 cells) provides a quantitative benchmark against which novel analogs or test compounds can be compared [1]. Procurement is warranted when establishing hERG liability screening protocols or when a reference compound with moderate hERG activity is needed for assay validation, as most 3-nitropyridin-2-amine derivatives lack comparable electrophysiological characterization.

Preclinical Species Selection Studies Informed by Defined Metabolic Stability

The compound's species-dependent microsomal stability profile (36% remaining in human, 71% in rat, 64% in mouse liver microsomes after 30 min) directly informs rodent model selection for in vivo pharmacokinetic or efficacy studies [1]. Researchers can anticipate higher metabolic stability and potentially greater exposure in rats relative to mice or humans, enabling rational allocation of resources to the most translationally relevant species. This evidence-based approach reduces the risk of unexpected interspecies variability that may occur when using uncharacterized nitropyridine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-butyl-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.